2,6-Diethyl-3,5-dimethylpyrazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-diethyl-3,5-dimethylpyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-5-9-7(3)11-8(4)10(6-2)12-9/h5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQIGIQZSHAYEKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(C(=N1)CC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501301090 | |
| Record name | 2,6-Diethyl-3,5-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18940-74-4 | |
| Record name | 2,6-Diethyl-3,5-dimethylpyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18940-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6-Diethyl-3,5-dimethylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501301090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Diethyl-3,5-dimethylpyrazine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJL23XD5UT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2,6-Diethyl-3,5-dimethylpyrazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0039981 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Elucidation of Formation Mechanisms for 2,6 Diethyl 3,5 Dimethylpyrazine
Maillard Reaction Pathways
The Maillard reaction encompasses a series of intricate pathways that transform simple precursors into a diverse array of flavor compounds, including pyrazines. The initial step involves the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein, leading to the formation of an N-substituted glycosylamine. sandiego.edu This is followed by Amadori or Heyns rearrangement to form ketosamines or aldosamines, respectively. sandiego.edu Subsequent degradation of these intermediates generates highly reactive α-dicarbonyl compounds, which are central to pyrazine (B50134) formation.
The availability and type of amino-containing compounds are critical in dictating the profile of pyrazines formed during the Maillard reaction. Both free amino acids and those bound in peptides and proteins can serve as nitrogen sources for pyrazine synthesis.
Free amino acids are well-established precursors for the formation of alkylpyrazines. rsc.org The structure of the amino acid side chain directly influences the substitution pattern of the resulting pyrazine. For instance, the thermal degradation of L-threonine has been shown to produce 2,5-dimethylpyrazine (B89654), trimethylpyrazine, 2-ethyl-3,6-dimethylpyrazine, and 2-ethyl-3,5-dimethylpyrazine (B18607). nih.gov Similarly, L-serine can lead to the formation of pyrazine, methylpyrazine, ethylpyrazine, 2-ethyl-6-methylpyrazine, and 2,6-diethylpyrazine. nih.gov The formation of these pyrazines from serine and threonine involves complex reactions including decarbonylation, dehydration, and Strecker degradation to form α-aminocarbonyl intermediates which then condense. nih.gov
The lysine-containing reaction has been observed to produce significantly more total pyrazines compared to other amino acids, with a particular abundance of 2,6-dimethylpyrazine (B92225) and trimethylpyrazine. perfumerflavorist.com Alanine, when reacted with lysine (B10760008), has been shown to increase the yield of 2,5-dimethyl-3-ethylpyrazine. perfumerflavorist.com
| Amino Acid | Resulting Pyrazines | Reference |
|---|---|---|
| L-Threonine | 2,5-dimethylpyrazine, 2,6-dimethylpyrazine, trimethylpyrazine, 2-ethyl-3,6-dimethylpyrazine, 2-ethyl-3,5-dimethylpyrazine | nih.gov |
| L-Serine | pyrazine, methylpyrazine, ethylpyrazine, 2-ethyl-6-methylpyrazine, 2,6-diethylpyrazine | nih.gov |
| Lysine | High yields of 2,6-dimethylpyrazine and trimethylpyrazine | perfumerflavorist.com |
| Alanine (with Lysine) | Increased yield of 2,5-dimethyl-3-ethylpyrazine | perfumerflavorist.com |
While free amino acids are important, peptides and proteins are often more abundant in food systems. nih.gov Research has shown that peptides, particularly dipeptides and oligopeptides, play a significant and sometimes greater role in pyrazine formation than free amino acids. nih.govresearchgate.netacs.org Lysine-containing dipeptides, for example, have been found to produce higher amounts of pyrazines compared to tripeptides or free amino acids in model systems. nih.gov Specifically, 2,5(6)-dimethylpyrazine and 2,3,5-trimethylpyrazine (B81540) were the main pyrazines formed in these dipeptide models. nih.gov
The position of the amino acid within the peptide can also influence pyrazine formation. For dipeptides with lysine at the C-terminus, the total pyrazine content was higher than in corresponding models with N-terminal lysine. nih.gov The generation of pyrazines is enhanced in the presence of oligopeptides from hydrolyzed whey protein, indicating that the role of peptides in pyrazine formation has been significantly underestimated. nih.govacs.org
| Peptide Type | Observation | Reference |
|---|---|---|
| Lysine-containing dipeptides | Higher production of pyrazines compared to tripeptides and free amino acids. | nih.gov |
| Oligopeptides from hydrolyzed whey protein | Significantly increased amount of pyrazines. | nih.govacs.org |
| Dipeptides with C-terminal lysine | Higher total pyrazine content compared to N-terminal lysine. | nih.gov |
Carbohydrates are the primary source of the carbonyl groups that initiate the Maillard reaction. Their degradation leads to the formation of highly reactive intermediates that are crucial for the development of pyrazine structures.
In the intermediate stages of the Maillard reaction, sugars dehydrate and fragment, leading to the formation of various compounds, including reductones and α-dicarbonyls. brewersjournal.ca Reductones are reducing compounds formed through the loss of water molecules from sugar precursors. brewersjournal.ca The α-dicarbonyl compounds are key intermediates that can react with amino acids in a process known as Strecker degradation. researchgate.net This degradation involves the deamination and decarboxylation of the amino acid, resulting in the formation of a Strecker aldehyde and an α-aminocarbonyl (or α-aminoketone). brewersjournal.caresearchgate.net These α-aminocarbonyls are the direct precursors to the pyrazine ring.
The final step in the formation of pyrazines is the condensation of two α-aminocarbonyl molecules. researchgate.net This self-condensation, followed by oxidation, leads to the formation of a dihydropyrazine (B8608421) intermediate, which then aromatizes to the stable pyrazine ring. The specific side chains of the condensing α-aminocarbonyls determine the alkyl substitution pattern on the final pyrazine molecule. For the formation of 2,6-diethyl-3,5-dimethylpyrazine, this would require the condensation of specific α-aminocarbonyls derived from precursors that can provide both ethyl and methyl groups. For example, an α-aminocarbonyl derived from threonine could provide a methyl group, while one from a precursor like 2-aminobutanoic acid or through other fragmentation pathways could provide an ethyl group. The precise combination of these intermediates leads to the specific structure of this compound.
Participation of Carbohydrates and α-Dicarbonyl Compounds
Specific Intermediates (e.g., Aminoacetone, 2,3-Pentanedione (B165514), 1-Hydroxy-2-butanone)
The formation of the pyrazine ring and its various alkyl substituents is dependent on the availability of specific α-aminocarbonyl and α-dicarbonyl intermediates.
Aminoacetone: This α-aminocarbonyl is a key intermediate in the biosynthesis of several alkylpyrazines. In microorganisms like Bacillus subtilis, aminoacetone is derived from the amino acid L-threonine. The enzyme L-threonine-3-dehydrogenase catalyzes the oxidation of L-threonine to L-2-amino-3-ketobutyrate, which then spontaneously decarboxylates to form aminoacetone. asm.orgnih.gov While the direct condensation of aminoacetone molecules typically leads to the formation of 2,5-dimethylpyrazine, it is a crucial building block for more complex pyrazines. asm.orgnih.gov
2,3-Pentanedione: This α-dicarbonyl compound is a significant precursor for the formation of ethyl-substituted pyrazines. The condensation of 2,3-pentanedione with an α-aminocarbonyl, such as aminoacetone, is a likely pathway for the formation of ethyl-dimethylpyrazines. For instance, the condensation of 2-amino-3-pentanone (B11762159) (derived from the Strecker degradation of isoleucine or from 2,3-pentanedione) with 1-amino-2-propanone (derived from methylglyoxal) has been proposed as a mechanism for the formation of 2-ethyl-3,5-dimethylpyrazine.
1-Hydroxy-2-butanone (Acetoin): Acetoin (B143602) is a common intermediate in microbial metabolism and can be a precursor to α-dicarbonyls. In the context of pyrazine formation, acetoin can be oxidized to diacetyl (2,3-butanedione), which can then participate in condensation reactions. While a direct role of 1-hydroxy-2-butanone in the formation of this compound has not been explicitly detailed, its conversion to reactive dicarbonyl species is a plausible step in pyrazine synthesis pathways.
Influence of Reaction Parameters on Pyrazine Formation
The yield and profile of pyrazines formed during chemical reactions are significantly influenced by parameters such as temperature and pH.
Temperature Regimes and Their Impact
Thermal processing is a critical factor in the formation of pyrazines. The Maillard reaction, which is the primary route for pyrazine formation in food, is highly temperature-dependent, typically occurring at temperatures above 100°C. asm.org Studies on roasted coffee have shown that the concentration of alkylpyrazines is dependent on the roasting temperature and time. For many pyrazines, an optimal formation temperature is observed, beyond which their concentration may decrease due to degradation or participation in other reactions. For instance, in coffee roasting, a bean temperature of 210°C has been identified as optimal for the formation of certain alkylpyrazines.
pH Effects on Reaction Pathways
The pH of the reaction medium plays a crucial role in directing the pathways of pyrazine formation. The condensation of aminoacetone to form 2,5-dimethylpyrazine has been shown to be a pH-dependent, non-enzymatic reaction. asm.org Generally, alkaline conditions favor the Maillard reaction and, consequently, pyrazine formation, as the amino groups of amino acids are deprotonated and more nucleophilic. In a study on the formation of pyrazines in maple syrup, an initial increase in pH during boiling was observed to coincide with the onset of pyrazine formation.
Microbial Biosynthesis Routes
Certain microorganisms, particularly bacteria of the genus Bacillus, are known to produce a variety of alkylpyrazines as part of their metabolism.
Metabolic Pathways in Specific Microorganisms (e.g., Bacillus subtilis)
Bacillus subtilis is a well-studied producer of various alkylpyrazines. Different strains of B. subtilis have been shown to produce different profiles of pyrazines. nih.gov The biosynthesis of many pyrazines in B. subtilis originates from amino acid metabolism. L-threonine is a key precursor, being converted to aminoacetone as described earlier. asm.orgnih.gov The formation of more complex pyrazines, such as those with ethyl groups, likely involves the condensation of intermediates from different metabolic pathways. For example, the biosynthesis of 2-ethyl-3,5(6)-dimethylpyrazine in B. subtilis has been shown to involve intermediates from both L-threonine and D-glucose metabolism.
Enzymatic and Chemoenzymatic Transformation Mechanisms
The biosynthesis of pyrazines in microorganisms involves both enzymatic and spontaneous chemical reactions. Key enzymes include L-threonine-3-dehydrogenase, which initiates the conversion of L-threonine to aminoacetone. asm.orgnih.gov While the final condensation and cyclization steps to form the pyrazine ring can occur spontaneously, there is evidence for the involvement of enzymes in some cases.
Chemoenzymatic approaches leverage the specificity of enzymes to produce key intermediates, which then react chemically to form the final product. For example, transaminases can be used for the amination of α-diketones to produce α-amino ketones, which are direct precursors to pyrazines. This approach allows for the synthesis of specific pyrazines under milder conditions than traditional chemical synthesis.
| Parameter | Influence on Pyrazine Formation | Research Findings |
| Temperature | Affects reaction rates and degradation of pyrazines. | Optimal formation of some alkylpyrazines in coffee roasting occurs around 210°C. |
| pH | Influences the nucleophilicity of amino groups and reaction pathways. | Alkaline conditions generally favor the Maillard reaction and pyrazine formation. The condensation of aminoacetone is pH-dependent. |
| Precursors | Determines the structure of the resulting pyrazines. | L-threonine is a key precursor for aminoacetone. 2,3-Pentanedione is involved in the formation of ethyl-substituted pyrazines. |
L-Threonine-3-dehydrogenase Activity
The enzymatic pathway leading to the formation of alkylpyrazines is initiated by the action of L-threonine-3-dehydrogenase (TDH). This enzyme catalyzes the NAD+-dependent oxidation of L-threonine to form 2-amino-3-ketobutyrate. This reaction is a critical step as it channels L-threonine into a metabolic route that directly produces pyrazine precursors. nih.govasm.orgnih.gov The product of this reaction, 2-amino-3-ketobutyrate, is an unstable intermediate. nih.govasm.orgnih.gov It readily undergoes spontaneous, non-enzymatic decarboxylation to yield aminoacetone. nih.govasm.orgnih.gov
Research on the biosynthesis of similar pyrazines, such as 2,5-dimethylpyrazine and 2,3,5-trimethylpyrazine, by microorganisms like Bacillus subtilis has firmly established the indispensable role of TDH. nih.govasm.org In these pathways, the generation of aminoacetone from L-threonine is the rate-limiting step, and the activity of TDH is paramount. While direct studies on this compound are limited, the established mechanisms for analogous compounds strongly suggest that TDH activity is the primary route for producing the initial aminoketone precursor from L-threonine.
Role of 2-Amino-3-ketobutyrate CoA Ligase
In the metabolic pathway of L-threonine, 2-amino-3-ketobutyrate CoA ligase (KBL), also known as glycine (B1666218) C-acetyltransferase, plays a crucial competing role against pyrazine formation. This enzyme catalyzes the conversion of 2-amino-3-ketobutyrate, the product of TDH activity, into glycine and acetyl-CoA. nih.govnih.gov This reaction diverts the common precursor, 2-amino-3-ketobutyrate, away from the pathway leading to aminoacetone and subsequent pyrazine synthesis. nih.gov
Studies have shown that the inactivation or downregulation of the gene encoding KBL can lead to an increased yield of dimethylpyrazines in Bacillus subtilis. nih.gov This is because with reduced KBL activity, more 2-amino-3-ketobutyrate is available to spontaneously decarboxylate into aminoacetone, thereby enhancing the pool of precursors for pyrazine ring formation. Therefore, the relative activities of L-threonine-3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase are a key determinant in the flux of L-threonine metabolites towards either primary metabolism (glycine and acetyl-CoA production) or the secondary metabolic pathway of pyrazine biosynthesis. A chemoenzymatic study demonstrated that at low concentrations of coenzyme A (CoA), KBL can also exhibit threonine aldolase (B8822740) activity, leading to the formation of acetaldehyde (B116499) from L-threonine. researchgate.netnih.govnih.gov
Identification of Biosynthetic Precursors and Intermediates (e.g., Aminoacetone, Acetoin)
The biosynthesis of the this compound ring is contingent on the availability of specific α-aminoketone and α-dicarbonyl precursors.
Aminoacetone: As previously described, aminoacetone is a primary intermediate derived from the enzymatic conversion of L-threonine by L-threonine-3-dehydrogenase followed by spontaneous decarboxylation. nih.govasm.org It is proposed that two molecules of an α-aminoketone can condense to form a dihydropyrazine intermediate, which is then oxidized to the stable aromatic pyrazine ring. For simpler pyrazines like 2,5-dimethylpyrazine, the self-condensation of two aminoacetone molecules is the proposed mechanism. asm.org
Hypothetical Precursors for this compound: Based on the established formation mechanisms of other alkylpyrazines, the synthesis of this compound would require the condensation of two different α-aminoketone precursors: one contributing the methyl-substituted side and the other contributing the ethyl-substituted side of the pyrazine ring. A plausible precursor for the ethyl-substituted portion is 1-amino-2-butanone, which could arise from the metabolism of L-threonine or other amino acids. The condensation of aminoacetone and 1-amino-2-butanone would lead to the formation of the dihydropyrazine precursor to 2-ethyl-5-methylpyrazine. The formation of the diethyl-dimethyl structure of this compound would necessitate a more complex series of condensations involving these or similar precursors.
Acetoin: While aminoacetone is derived from amino acid metabolism, other precursors can originate from carbohydrate metabolism. Acetoin (3-hydroxy-2-butanone) is a key intermediate in the microbial fermentation of sugars. Although more directly implicated in the formation of tetramethylpyrazine, acetoin and other α-dicarbonyls can react with amino compounds in the Maillard reaction to generate a variety of alkylpyrazines. asm.org
The following table summarizes the key precursors and intermediates in the proposed formation of this compound and related compounds.
| Precursor/Intermediate | Source | Role in Pyrazine Formation |
| L-Threonine | Amino Acid Metabolism | Primary substrate for enzymatic conversion to pyrazine precursors. nih.govasm.org |
| 2-Amino-3-ketobutyrate | Product of TDH activity on L-threonine | Unstable intermediate that can lead to either aminoacetone or glycine. nih.govnih.gov |
| Aminoacetone | Spontaneous decarboxylation of 2-amino-3-ketobutyrate | Key α-aminoketone building block for the pyrazine ring. asm.org |
| Acetoin | Carbohydrate Fermentation | α-Dicarbonyl that can participate in Maillard reactions to form pyrazines. asm.org |
Interplay between Maillard Reaction and Microbial Activity in Pyrazine Genesis
The formation of this compound and other alkylpyrazines in food systems is often the result of a synergistic interplay between microbial metabolism and the Maillard reaction. nih.govresearchgate.netresearchgate.netnih.gov The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars at elevated temperatures. nih.govresearchgate.netresearchgate.netnih.gov
Microbial activity, as detailed above, is crucial for the enzymatic production of key pyrazine precursors, such as aminoacetone, from amino acids like L-threonine at ambient temperatures. nih.govasm.org This is particularly important in the fermentation of foods where the temperatures are not high enough to drive the Maillard reaction at a significant rate.
However, in food products that are both fermented and subsequently heat-treated (e.g., baking, roasting, brewing), the precursors generated by microorganisms can then participate in the Maillard reaction. The microbially-produced amino acids and their metabolites can react with reducing sugars present in the food matrix during heating to generate a wider and more complex array of pyrazines. The Strecker degradation of amino acids, a key part of the Maillard reaction, produces Strecker aldehydes and α-aminoketones, which are essential for pyrazine formation. nih.gov
The following table outlines the comparative contributions of microbial activity and the Maillard reaction to pyrazine formation.
| Feature | Microbial Formation | Maillard Reaction |
| Temperature | Ambient | Elevated |
| Primary Reactants | Amino acids (e.g., L-threonine) | Amino acids and reducing sugars |
| Catalysis | Enzymatic (e.g., TDH) | Non-enzymatic |
| Key Intermediates | 2-Amino-3-ketobutyrate, Aminoacetone | Strecker aldehydes, α-dicarbonyls |
| Products | Specific alkylpyrazines based on enzyme and substrate availability | A complex mixture of pyrazines and other flavor compounds |
In essence, microorganisms can enrich the food matrix with the necessary precursors, which are then transformed and diversified through the Maillard reaction upon heating, leading to the characteristic flavor profile of many cooked and fermented foods, which includes compounds like this compound.
Advanced Methodologies for the Synthesis of 2,6 Diethyl 3,5 Dimethylpyrazine
Chemical Synthesis Approaches
Chemical synthesis provides robust and scalable methods for producing 2,6-diethyl-3,5-dimethylpyrazine. These methods often involve the construction of the pyrazine (B50134) ring from acyclic precursors.
Condensation and Ring Closure Reactions
A fundamental approach to pyrazine synthesis involves the condensation of α-dicarbonyl compounds with 1,2-diamines, followed by oxidation. While a versatile method for various pyrazines, the synthesis of asymmetrically substituted pyrazines like this compound requires careful selection of precursors to control the substitution pattern on the resulting ring.
Another key pathway is the self-condensation of α-amino ketones. For instance, the self-condensation of α-aminoacetone is a known route to 2,5-dihydro-3,6-dimethylpyrazine, which can be subsequently oxidized to the corresponding pyrazine. rsc.org This principle can be extended to more substituted α-amino ketones to generate a variety of alkylpyrazines. The reaction of α-amino ketones can be influenced by pH, with the dimerization and subsequent dehydration occurring spontaneously under specific pH conditions. asm.org
The Maillard reaction, a complex series of reactions between amino acids and reducing sugars, is a well-known source of a diverse array of flavor compounds, including pyrazines. nih.gov Specifically, the reaction between L-threonine and D-glucose can lead to the formation of 2-ethyl-3,5-dimethylpyrazine (B18607) and its isomer, 2-ethyl-3,6-dimethylpyrazine. researchgate.net This reaction underscores the potential for generating complex pyrazines from readily available starting materials, although controlling the product distribution can be challenging.
Metal-Catalyzed Synthetic Routes
Transition metal-catalyzed reactions have emerged as powerful tools for the synthesis of heterocyclic compounds, including pyrazines. mdpi.com These methods often offer high efficiency and selectivity under mild reaction conditions. While specific examples detailing the metal-catalyzed synthesis of this compound are not extensively documented in the provided results, the general principles of metal-catalyzed C-N bond formation and cyclization are applicable. Catalysts based on iron, manganese, and other transition metals have been successfully employed in the synthesis of various substituted pyridines and other N-heterocycles, suggesting their potential utility in pyrazine synthesis. mdpi.com For example, iron-catalyzed cyclization of ketoxime carboxylates has proven effective for pyridine (B92270) synthesis and could potentially be adapted for pyrazine ring formation. mdpi.com
Green Chemistry Synthesis Methodologies
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for pyrazine synthesis. One such approach involves the use of glycerol (B35011), a renewable feedstock, as a starting material. The dehydrocyclization of glycerol with ethylenediamine (B42938) (EDA) over a catalyst can yield a mixture of pyrazines. chemicalbook.com Research has shown that using a Zn-Cr-O catalyst system in a fixed-bed vertical quartz reactor at elevated temperatures can facilitate this conversion. chemicalbook.com
The use of water as a solvent and the optimization of reaction conditions to minimize waste and energy consumption are key aspects of green synthesis. The reaction of hydroxy ketones with a nitrogen source like ammonium (B1175870) hydroxide (B78521) in an aqueous medium represents a step towards a more sustainable process for generating a variety of pyrazines. researchgate.net
Selective Production Techniques Utilizing Specific Carbon Sources (e.g., Hydroxy Ketones)
The selective synthesis of specific pyrazine derivatives can be achieved by carefully choosing the carbon source. The reaction of α-hydroxy ketones with a nitrogen source is a versatile method for producing substituted pyrazines. google.com By altering the structure of the hydroxy ketone, the substitution pattern of the resulting pyrazine can be controlled. For instance, reacting 1-hydroxy-2-butanone can lead to the formation of various ethyl- and diethyl-substituted pyrazines. google.com
The reaction conditions, including temperature, time, pH, and the molar ratio of reactants, play a crucial role in maximizing the yield and directing the selectivity of the reaction. researchgate.netgoogle.com For example, increasing the pH of the reaction solution can lead to an increased amount of pyrazines formed. google.com
Table 1: Effect of Carbon Source on Pyrazine Synthesis
| Carbon Source | Nitrogen Source | Resulting Pyrazine Examples |
|---|---|---|
| 1-Hydroxy-2-butanone | Ammonium Hydroxide | 2,6-diethylpyrazine, 2,5-diethylpyrazine, 2-ethyl-3,5,6-trimethylpyrazine |
| Acetol (1-hydroxy-2-propanone) | Ammonium Hydroxide | 2,3-dimethylpyrazine, 2,6-dimethylpyrazine (B92225), 2-ethyl-6-methylpyrazine |
This table is generated based on data from patent US11091446B2, which outlines the selective formation of substituted pyrazines from various hydroxy ketones. google.com
Biotechnological Production Strategies
Biotechnological routes offer a promising "natural" alternative to chemical synthesis for producing pyrazines, often utilizing microorganisms or their enzymes to catalyze specific reactions under mild conditions.
Microorganism-Assisted Fermentation for Enhanced Production
Several microorganisms, particularly species of Bacillus and Corynebacterium, have been identified as producers of alkylpyrazines. researchgate.netnih.gov These organisms can synthesize pyrazines as part of their natural metabolic processes, often from amino acid precursors.
Bacillus subtilis, a "generally regarded as safe" (GRAS) organism, has been shown to produce a variety of alkylpyrazines. researchgate.net For instance, it can produce 2-ethyl-3,5(3,6)-dimethylpyrazines (EDMPs) from L-threonine and D-glucose. researchgate.net The biosynthetic pathway involves the conversion of L-threonine to aminoacetone, which then reacts with 2,3-pentanedione (B165514) (a metabolite of L-threonine and D-glucose) to form the EDMPs. researchgate.net
Metabolic engineering of microorganisms presents a powerful strategy to enhance the production of specific pyrazines. By overexpressing key enzymes in a metabolic pathway or knocking out competing pathways, the flux of precursors can be directed towards the desired product. For example, in Escherichia coli, the synthesis of 2,5-dimethylpyrazine (B89654) from L-threonine has been significantly increased by overexpressing L-threonine dehydrogenase and other key enzymes. nih.gov Similarly, in Corynebacterium glutamicum, overexpression of acetolactate synthase and α-acetolactate decarboxylase has led to enhanced production of 2,3,5,6-tetramethylpyrazine (B1682967). nih.gov These strategies could be adapted to enhance the production of this compound by introducing and optimizing the necessary biosynthetic pathways in a suitable microbial host.
Table 2: Microorganisms Involved in Alkylpyrazine Production
| Microorganism | Precursors | Produced Pyrazines | Reference |
|---|---|---|---|
| Bacillus subtilis | L-threonine, D-glucose | 2-ethyl-3,5(3,6)-dimethylpyrazine | researchgate.net |
| Bacillus subtilis | L-threonine | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540) | asm.orgnih.gov |
| Escherichia coli (engineered) | L-threonine | 2,5-dimethylpyrazine | nih.gov |
Metabolic Engineering of Microbial Strains for Targeted Pyrazine Synthesis
The biosynthesis of specific alkylpyrazines, such as this compound, through the metabolic engineering of microbial strains presents a promising alternative to traditional chemical synthesis. While direct research on the microbial production of this compound is limited, significant progress has been made in engineering model organisms like Bacillus subtilis and Corynebacterium glutamicum for the synthesis of structurally related pyrazines. asm.orgnih.gov These advancements provide a foundational framework for the prospective engineering of pathways for more complex pyrazines.
The general strategy for the microbial synthesis of alkylpyrazines involves the manipulation of pathways for precursor amino acids and the introduction or enhancement of enzymatic activities that lead to the formation of α-aminoketones, the key building blocks of the pyrazine ring. rsc.org For this compound, the logical precursors would be derived from amino acids that can provide the necessary ethyl and methyl groups.
A hypothetical metabolic engineering strategy in a host organism like Bacillus subtilis could involve:
Enhancing Precursor Supply: The biosynthesis of L-isoleucine and L-valine, which can serve as precursors for the ethyl and methyl moieties, respectively, would need to be upregulated. This could be achieved by overexpressing key enzymes in their biosynthetic pathways and removing feedback inhibition mechanisms.
Introducing Key Enzymatic Activities: The conversion of these amino acids to their corresponding α-aminoketones is a critical step. This can be catalyzed by aminotransferases or dehydrogenases. For instance, L-threonine 3-dehydrogenase is known to be involved in the synthesis of 2,5-dimethylpyrazine from L-threonine. asm.orgnih.gov Analogous enzymes with specificity for L-isoleucine and L-valine could be identified and overexpressed.
Facilitating Pyrazine Ring Formation: The spontaneous condensation of the formed α-aminoketones, followed by oxidation, leads to the pyrazine ring. While often a spontaneous process, the efficiency of this step can be influenced by cellular conditions such as pH and the presence of oxidizing agents. asm.org
Table 1: Examples of Engineered Microbial Strains for Pyrazine Production
| Microbial Strain | Target Pyrazine | Key Genetic Modifications | Reference |
| Bacillus subtilis | Tetramethylpyrazine | Knockout of 2,3-butanediol (B46004) dehydrogenase gene (bdhA) | nih.gov |
| Corynebacterium glutamicum | Tetramethylpyrazine | Expression of a heterologous mevalonate-based pathway | nih.gov |
| Bacillus subtilis | 2,5-Dimethylpyrazine | Overexpression of L-threonine 3-dehydrogenase (TDH) and inactivation of 2-amino-3-ketobutyrate CoA ligase (KBL) | asm.orgnih.gov |
| Vibrio cholerae | 3,5-dimethylpyrazine-2-ol | Involvement of L-threonine 3-dehydrogenase (TDH) | nih.gov |
Enzymatic Biotransformation Systems
Enzymatic biotransformation offers a cell-free approach for the synthesis of this compound, potentially providing higher yields and simplifying downstream processing compared to whole-cell fermentation. This methodology relies on the use of isolated enzymes to catalyze specific reaction steps.
The core of an enzymatic system for the synthesis of this compound would involve two main stages: the formation of the α-aminoketone precursors and their subsequent condensation and oxidation.
α-Aminoketone Synthesis: The initial and most critical step is the conversion of appropriate amino acid substrates into their corresponding α-aminoketones. Aminotransferases are a key class of enzymes capable of catalyzing this transamination reaction. asm.org For the synthesis of this compound, a potential enzymatic cascade could utilize specific aminotransferases that act on L-isoleucine and L-valine to produce 3-amino-4-hexanone and 3-amino-2-butanone, respectively. The selection of aminotransferases with high specificity and activity towards these substrates would be crucial for an efficient process.
Table 2: Potential Enzymes and Substrates for the Enzymatic Synthesis of this compound
| Enzyme Class | Potential Enzyme | Substrate(s) | Product(s) | Reference |
| Aminotransferase | Aromatic aminotransferase from Lactococcus lactis | L-Isoleucine, L-Valine, α-keto acids | α-aminoketones, amino acids | asm.org |
| Dehydrogenase | L-threonine 3-dehydrogenase from Bacillus subtilis | L-threonine | 2-amino-3-ketobutyrate | asm.orgwikipedia.org |
| Laccase | Laccase from Trametes versicolor | Dihydropyrazine (B8608421) intermediate | This compound | nih.gov |
Analytical Techniques for the Characterization and Quantification of 2,6 Diethyl 3,5 Dimethylpyrazine
Chromatographic Separation Methods
Chromatography is the cornerstone for isolating 2,6-diethyl-3,5-dimethylpyrazine from complex sample matrices. The choice between gas and liquid chromatography is typically dictated by the volatility of the compound and the nature of the sample.
Gas Chromatography (GC) Applications
Given its volatile nature, Gas Chromatography (GC) is the predominant technique for the separation of this compound. The method's effectiveness hinges on the selection of an appropriate stationary phase and temperature programming to resolve it from other volatile compounds, particularly its isomers.
For the identification of alkylpyrazines, Kovats retention indices (RI) are a crucial tool, providing a standardized measure of a compound's elution time relative to a series of n-alkanes. nih.gov This allows for comparison of data across different systems and laboratories. Experimental retention indices for this compound have been determined on different column polarities, which is essential for its unambiguous identification. nih.gov For instance, on a semi-standard non-polar phase column, it exhibits a retention index of 1221, while on a standard polar phase column, the index is 1536. nih.gov This significant shift in retention index between non-polar and polar columns is a key characteristic used in its identification.
| Column Type | Retention Index (RI) | Source |
|---|---|---|
| Semi-Standard Non-Polar | 1221 | nih.gov |
| Standard Polar | 1536 | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) Deployments
While GC is common, Ultra-Performance Liquid Chromatography (UPLC) offers an alternative, particularly for liquid samples such as beverages where direct injection is preferable. nih.gov UPLC, an advancement of High-Performance Liquid Chromatography (HPLC), utilizes columns with smaller particle sizes (<2 µm) to achieve higher resolution, speed, and sensitivity.
For pyrazine (B50134) analysis, UPLC is often performed using a reversed-phase column, such as a BEH C18 column, with a mobile phase gradient consisting of water and an organic solvent like acetonitrile, both typically acidified with formic acid to improve peak shape. nih.gov Although this technique has been successfully applied to quantify a range of pyrazines in complex matrices like soy sauce aroma type Baijiu, specific retention time data for this compound in published UPLC methods are not widely available. nih.gov However, the methods developed for isomers such as 2-ethyl-3,5-dimethylpyrazine (B18607) and 2,3-diethyl-5-methylpyrazine (B150936) demonstrate the capability of UPLC to separate and quantify structurally similar alkylpyrazines. nih.gov
Mass Spectrometry (MS) Detection and Identification
Mass Spectrometry (MS) is invariably coupled with chromatography to provide confident identification and sensitive quantification of this compound.
GC-MS for Volatile Compound Profiling
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the gold standard for identifying volatile and semi-volatile compounds. As this compound elutes from the GC column, it enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting fragmentation pattern, or mass spectrum, serves as a chemical fingerprint.
The mass spectrum of this compound is characterized by its molecular ion peak (M+) and specific fragment ions resulting from the cleavage of its ethyl and methyl substituents. This fragmentation pattern allows for its differentiation from other co-eluting compounds. However, many positional isomers of alkylpyrazines can produce very similar mass spectra, making separation by chromatography and confirmation with retention indices essential for unambiguous identification. vscht.cz For complex food samples, sample preparation techniques like headspace solid-phase microextraction (HS-SPME) are often used to extract and concentrate volatile pyrazines before GC-MS analysis. sigmaaldrich.com
UPLC-MS/MS for Targeted Quantitative Analysis
For highly sensitive and selective quantification, UPLC is coupled with tandem mass spectrometry (MS/MS). This technique, often utilizing a triple quadrupole mass spectrometer, allows for analysis in Multiple Reaction Monitoring (MRM) mode. In MRM, the first quadrupole selects a specific precursor ion (e.g., the protonated molecule [M+H]+ of the target pyrazine), which is then fragmented in the second quadrupole. The third quadrupole selects a specific product ion unique to the compound for detection. nih.gov
This process provides exceptional selectivity and reduces matrix interference, enabling accurate quantification even at very low concentrations. For alkylpyrazines, the precursor ion is typically the protonated molecule, and the product ions result from the loss of alkyl side chains. While UPLC-MS/MS has been established as a powerful tool for quantifying pyrazines, the specific precursor-to-product ion transitions (MRM transitions) for this compound are not prominently documented in existing literature, though methods for its isomers are well-established. nih.gov
Sensory-Guided Analytical Approaches
Ultimately, the significance of an aroma compound like this compound is defined by its contribution to a product's flavor. Sensory-guided analytical techniques bridge the gap between instrumental measurements and sensory perception. Techniques like Gas Chromatography-Olfactometry (GC-O) are employed, where a human assessor sniffs the effluent from the GC column to detect odor-active compounds.
While pyrazines as a class are known for their roasted and nutty aromas, specific sensory data, such as odor thresholds and flavor descriptors for this compound, are not well-documented in publicly available literature. thegoodscentscompany.comfoodb.ca However, sensory-guided studies on similar food products have shown that other diethyl- and dimethyl-substituted pyrazines are significant contributors to roasted and caramel-like attributes. nih.govresearchgate.net
Gas Chromatography-Olfactometry (GC-O) for Aroma Compound Detection
Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with human sensory assessment. As volatile compounds elute from the GC column, they are split into two paths: one leading to a chemical detector (like a mass spectrometer) and the other to a sniffing port where a trained panelist can detect and describe the odor.
Aroma Extract Dilution Analysis (AEDA)
Aroma Extract Dilution Analysis (AEDA) is a method used in conjunction with GC-O to determine the potency of specific odorants in a sample. In AEDA, an aroma extract is serially diluted, and each dilution is analyzed by a GC-O panelist. oup.commdpi.com The last dilution at which an odor can be detected is recorded, and this is known as the flavor dilution (FD) factor. oup.commdpi.com A higher FD factor indicates a more potent aroma compound.
This technique helps to rank the aroma compounds in order of their sensory importance. Pyrazines, including compounds structurally related to this compound like 2-ethyl-3,5-dimethylpyrazine, are often identified as key contributors to the aromas of products like French fries and coffee due to their high FD factors. oup.commdpi.com
Table 1: Key Aroma Compounds in Coffee Identified by AEDA with High FD Factors
| Compound | Aroma Description | Flavor Dilution (FD) Factor |
|---|---|---|
| Furfural | Roasted, Caramel | 2187 |
| Guaiacol | Smoky, Roasted | 2187 |
| Furaneol | Caramel, Sweet | 2187 |
| 4-Vinyl-2-methoxyphenol | Spicy, Clove-like | 729 |
| 2-Ethyl-3,5-dimethylpyrazine | Earthy, Roasted | 243 |
Source: Adapted from studies on coffee aroma analysis. mdpi.com
Electronic Nose (E-Nose) Technology in Aroma Research
An Electronic Nose (E-Nose) is an instrument designed to mimic the human sense of smell. It consists of an array of chemical sensors that respond to volatile organic compounds (VOCs) and a pattern recognition system to interpret the sensor data. nih.govmdpi.comnih.gov Rather than identifying individual compounds, the E-Nose provides a holistic "fingerprint" of a sample's aroma. dailycoffeenews.comnih.gov
Table 2: E-Nose Sensor Types and Their Detected Compounds
| Sensor | Detected Compounds/Groups |
|---|---|
| W1C | Aromatic compounds |
| W5S | Nitrogen oxides |
| W3C | Ammonia, aromatic compounds |
| W6S | Hydrides |
| W5C | Alkanes, aromatic compounds |
| W1S | Methane |
Source: Adapted from studies on E-Nose applications in food analysis. acs.org
Sample Preparation and Extraction Techniques
Effective sample preparation is critical for the accurate analysis of volatile compounds like this compound. The goal is to efficiently extract and concentrate the target analytes from the food matrix before introducing them to the analytical instrument.
Headspace Solid-Phase Microextraction (HS-SPME)
Headspace Solid-Phase Microextraction (HS-SPME) is a widely used, solvent-free technique for extracting volatile and semi-volatile compounds from samples. researchgate.net The method involves exposing a fused-silica fiber coated with a sorbent material to the headspace (the gas phase above the sample) in a sealed vial. Volatile compounds, including pyrazines, partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently retracted and inserted into the injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed for analysis. mdpi.com
The choice of fiber coating is crucial for efficient extraction. For pyrazines, multi-phase fibers such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) have been shown to provide high extraction efficiency due to their ability to adsorb a wide range of compounds with different polarities. dntb.gov.uanih.govresearchgate.net This technique is favored for its simplicity, sensitivity, and minimal sample preparation requirements. researchgate.net
Optimization of Extraction Parameters
The efficiency of HS-SPME is influenced by several parameters, including extraction time, temperature, and the addition of salt to the sample matrix. nih.gove3s-conferences.org
Extraction Temperature: Higher temperatures generally increase the vapor pressure of analytes, promoting their release from the sample matrix into the headspace. However, excessively high temperatures can negatively affect the adsorption capacity of the SPME fiber. nih.gov Studies have shown that for pyrazines in an oil matrix, a pre-incubation temperature of 80°C followed by an extraction temperature of 50°C can be optimal. mdpi.comnih.gov
Extraction Time: Sufficient time is required for the analytes to reach equilibrium between the sample, the headspace, and the fiber coating. An optimal extraction time ensures maximum and repeatable adsorption of the target compounds. For pyrazines, extraction times of 30 to 50 minutes are commonly reported as effective. nih.govspkx.net.cnkemdikbud.go.id
Salt Addition: Adding salt, such as sodium chloride (NaCl), to aqueous samples can increase the ionic strength of the solution. e3s-conferences.org This "salting-out" effect reduces the solubility of organic analytes like pyrazines, driving them into the headspace and enhancing their adsorption onto the SPME fiber. e3s-conferences.orgspkx.net.cn
Table 3: Example of Optimized HS-SPME Parameters for Pyrazine Analysis in an Oil Matrix
| Parameter | Optimal Condition |
|---|---|
| SPME Fiber | PDMS/DVB/CAR (120 µm) |
| Pre-incubation Temperature | 80 °C |
| Extraction Temperature | 50 °C |
| Extraction Time | 50 min |
| Desorption Time | 80 s |
Source: Adapted from a study on pyrazine quantification in flavor-enhanced oils. mdpi.comnih.gov
Ecological and Biological Roles of 2,6 Diethyl 3,5 Dimethylpyrazine in Non Human Systems
Interspecies Chemical Communication
Interspecies chemical communication relies on semiochemicals, which are information-carrying molecules. This category includes pheromones (for intraspecies communication) and allelochemicals (for interspecies communication).
While various alkyl-substituted pyrazines are recognized as crucial pheromones in the animal kingdom, particularly among insects, there is no specific scientific literature that identifies 2,6-diethyl-3,5-dimethylpyrazine as an alarm, trail, or mating pheromone. Pyrazines are produced by a wide range of organisms, including insects, for communication. google.com However, research has focused on other structural analogs. For instance, isomers like 2-ethyl-3,5-dimethylpyrazine (B18607) have been identified as eliciting alarm behaviors in fire ants, but this specific function has not been attributed to this compound.
Consistent with the lack of evidence for a pheromonal role, there are no documented instances of this compound inducing specific, unconditioned behavioral responses such as fear or attraction in non-human organisms. The primary research context for this compound remains its contribution to the aroma and flavor of processed foods.
Contribution to Chemosensory Ecology
Chemosensory ecology examines how chemical cues shape the interactions of organisms with their environment. This compound contributes to this field primarily as a potent volatile organic compound (VOC) that signals the chemical state of food resources.
The compound is a known product of the Maillard reaction, a series of chemical reactions between amino acids and reducing sugars that occurs upon heating. google.com Its presence imparts roasted, nutty, and meaty aromas, making it a significant component of the scent profile of cooked or roasted foods, including beef. researchgate.net In this context, the compound acts as a chemical cue indicating a thermally processed, and potentially highly palatable, food source to foraging animals.
Furthermore, this compound has been identified as a volatile component in fermented products like salted shrimp paste. psu.ac.thmdpi.com Its concentration can change significantly during storage and fermentation, reflecting the ongoing metabolic processes and the quality of the product. mdpi.commdpi.com For organisms that use such fermented products as a food source, this pyrazine (B50134) can serve as an indicator of the fermentation stage and nutritional quality.
| Food System or Process | Role of this compound | Reference |
| Cooked Beef | Contributes to the characteristic roasted aroma; not found in raw beef. | researchgate.net |
| Salted Shrimp Paste | A volatile compound formed during fermentation; its levels fluctuate with storage time. | mdpi.commdpi.com |
| Heated Whey Protein | Formed in model systems with 2,3-pentanedione (B165514), indicating its role in flavor development during thermal processing of dairy-related products. | ugent.be |
Microbial Interactions and Bioactive Roles
The formation of this compound is closely linked to microbial and enzymatic activities, particularly in fermented foods and during food processing.
Research has shown that this pyrazine is generated during the fermentation of salted shrimp paste, a process driven by a complex microbial community. psu.ac.thmdpi.com The presence and concentration of pyrazine derivatives, including this compound, are tied to the metabolic activities of these microorganisms. mdpi.com
In a study involving Lactobacillus helveticus strains isolated from natural whey starter, this compound was highlighted as a discriminant marker compound associated with browning discoloration. researchgate.net This suggests that specific bacterial metabolic pathways can lead to the formation of this compound. Its production can also result from the amination of dicarbonyls like 2,3-pentanedione, a reaction that can be catalyzed by microbial transaminase enzymes. ugent.beresearchgate.net These findings underscore the role of this pyrazine as a metabolic byproduct of specific microbial processes.
While the broader class of pyrazines is explored for various bioactive properties, specific antimicrobial or other direct bioactive roles for this compound have not been extensively documented in the reviewed literature. Its primary established role is as a marker and contributor to the sensory characteristics of microbially-influenced and thermally processed foods.
| Process/Organism | Context of Formation | Reference |
| Fermentation | Identified as a volatile product in fermented salted shrimp paste. | psu.ac.thmdpi.com |
| Lactobacillus helveticus | Found to be a discriminant marker for browning in cultures of specific strains. | researchgate.net |
| Enzymatic Reaction | Product of 2,3-pentanedione amination, a reaction catalyzed by transaminases. | researchgate.net |
| Maillard Reaction | Formed during thermal processing of foods containing amino acids and sugars. | google.com |
Environmental and Biotic Transformation Pathways of 2,6 Diethyl 3,5 Dimethylpyrazine
Microbial Degradation Pathways
Limited specific information is currently available regarding the microbial degradation of 2,6-diethyl-3,5-dimethylpyrazine. While research has been conducted on the microbial breakdown of other alkylpyrazines, direct studies on this particular compound are not extensively documented in scientific literature.
Identification of Degrading Microorganisms
Scientific literature from the conducted research does not identify specific microorganisms, such as Mycobacterium sp. or Pseudomonas putida, that have been confirmed to degrade this compound. While these organisms are known to degrade other pyrazine (B50134) structures, their activity on this specific diethyl-dimethyl substituted pyrazine has not been detailed. nih.govnih.govresearchgate.net
Enzymatic Mechanisms of Pyrazine Ring Cleavage or Modification
There is a lack of specific research identifying the enzymatic mechanisms involved in the cleavage or modification of the this compound ring. Studies on other pyrazines suggest that initial hydroxylation of the pyrazine ring is a potential first step in degradation, often catalyzed by monooxygenases. nih.gov However, the specific enzymes that would act on this compound have not been characterized.
Identification of Metabolic Intermediates in Degradation
No metabolic intermediates resulting from the microbial degradation of this compound have been identified in the available scientific literature. For other related pyrazines, degradation pathways have been partially elucidated, revealing hydroxylated intermediates and the eventual release of ammonium (B1175870) upon ring cleavage. nih.govnih.gov
| Metabolic Intermediate | Degrading Microorganism | Analytical Method(s) Used for Identification |
| Data not available | Data not available | Data not available |
Abiotic Transformation Mechanisms in Environmental Contexts
Information regarding the abiotic transformation mechanisms of this compound in environmental settings is not well-documented in the reviewed scientific literature. Abiotic degradation pathways can include processes such as photolysis, hydrolysis, and oxidation, which contribute to the transformation of chemical compounds in the environment. However, specific studies detailing these mechanisms for this compound are not available.
| Transformation Mechanism | Environmental Compartment | Resulting Transformation Products | Influencing Factors |
| Data not available | Data not available | Data not available | Data not available |
Future Research Directions and Emerging Paradigms in 2,6 Diethyl 3,5 Dimethylpyrazine Studies
Development of Novel Biosynthesis Strategies
The chemical synthesis of flavor compounds is increasingly being replaced by biological methods, which are considered more sustainable and align with consumer demand for "natural" ingredients. nih.gov The biosynthesis of 2,6-Diethyl-3,5-dimethylpyrazine is a key area for future research, with a focus on developing efficient and controllable microbial production systems.
Current research has demonstrated that various microorganisms, particularly bacteria like Bacillus subtilis, are capable of producing a range of alkylpyrazines. nih.govnih.gov Strains isolated from fermented foods such as natto have been shown to produce compounds like 2,5-dimethylpyrazine (B89654) and 2,3,5,6-tetramethylpyrazine (B1682967) when supplied with appropriate precursors like L-threonine and acetoin (B143602). nih.gov A significant future direction involves screening for or genetically engineering microbial strains to specifically synthesize this compound. This would likely involve providing a tailored combination of precursors that can supply both the ethyl and methyl groups required for its structure.
Metabolic engineering presents a powerful tool for enhancing production. Studies on Escherichia coli have shown that overexpressing key enzymes, such as L-threonine dehydrogenase (TDH) and NADH oxidase (NOX), can significantly boost the yield of alkylpyrazines like 2,5-dimethylpyrazine from L-threonine. asm.orgnih.govnih.gov Future work could focus on identifying and manipulating the analogous biosynthetic pathways necessary for creating the diethyl-dimethyl structure. This includes identifying enzymes capable of processing precursors for the ethyl side chains and optimizing cofactor regeneration to drive the metabolic flux towards the desired product.
Table 1: Potential Biosynthesis Strategies and Key Research Areas
| Strategy | Organism of Interest | Key Research Focus | Relevant Findings for Extrapolation |
|---|---|---|---|
| Microbial Fermentation | Bacillus subtilis, Corynebacterium glutamicum | Screening for novel strains; Optimizing fermentation conditions (pH, aeration, temperature); Identifying and supplying specific amino acid precursors for ethyl and methyl groups. | Different B. subtilis strains show varied predispositions for producing specific alkylpyrazines. nih.govnih.gov |
| Metabolic Engineering | Escherichia coli, Saccharomyces cerevisiae | Overexpression of key enzymes (e.g., dehydrogenases, aminotransferases); Deletion of competing pathway genes (e.g., knocking out 2-amino-3-ketobutyrate coenzyme A ligase). asm.orgnih.gov | Inactivation of competing enzymes improved 2,5-dimethylpyrazine production. asm.orgnih.gov |
| Whole-Cell Biocatalysis | Engineered E. coli | Using resting or permeabilized cells to convert high concentrations of precursors into the final product, minimizing cell growth-related metabolic drain. | High yields of 2,5-dimethylpyrazine (2897.30 mg/L) have been achieved using engineered E. coli in a whole-cell catalysis system. nih.gov |
Advanced Analytical Platform Integration
A comprehensive understanding of this compound in complex matrices, such as food and biological systems, requires sophisticated analytical techniques. While gas chromatography-mass spectrometry (GC-MS) has been the standard, future research will benefit from the integration of more advanced and multidimensional platforms to enhance sensitivity, speed, and comprehensiveness. nih.govresearchgate.net
The integration of multiple analytical techniques is a growing trend, offering a more complete characterization of flavor profiles. dailycoffeenews.com For instance, combining Gas Chromatography Time-of-Flight Mass Spectrometry (GC-TOFMS) for broad compound identification with Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) for distinguishing isomers and conformations can provide unprecedented detail. dailycoffeenews.com Furthermore, the use of a Gas Chromatography-Electronic Nose (GC-E-Nose) could serve as a rapid, high-throughput method for quality control and origin tracing based on pyrazine (B50134) profiles. dailycoffeenews.com
For liquid samples like beverages, methods such as ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) are being optimized for pyrazine analysis and have shown high sensitivity. nih.govmdpi.com A key future direction is the development of validated UPLC-MS/MS methods specifically for this compound, which would be particularly useful for studying its formation in liquid-phase reactions or its metabolic fate in biological fluids.
Table 2: Emerging Analytical Platforms for this compound Studies
| Platform | Principle | Potential Application | Advantage |
|---|---|---|---|
| GC-TOFMS | Gas chromatography coupled with high-speed mass spectrometry. | Comprehensive profiling of volatile compounds in food headspace. | High mass accuracy and rapid scanning for identifying a wide range of compounds. dailycoffeenews.com |
| GC-IMS | Gas chromatography coupled with ion mobility spectrometry. | Distinguishing between isomers (e.g., this compound vs. 2,5-diethyl-3,6-dimethylpyrazine). | Provides an additional separation dimension based on ion size and shape. dailycoffeenews.com |
| UPLC-MS/MS | Ultra-performance liquid chromatography with tandem mass spectrometry. | Quantitation in liquid matrices like beverages or biological fluids. | High sensitivity and specificity for targeted quantitative analysis. nih.gov |
| GC-E-Nose | Gas chromatography combined with a sensor array that mimics human olfaction. | Rapid quality control and authenticity testing of food products. | High-speed, non-destructive analysis suitable for routine screening. dailycoffeenews.com |
Comprehensive Elucidation of Complex Formation Networks
The primary route for the formation of this compound in food is the Maillard reaction, a complex cascade of non-enzymatic browning reactions between amino acids and reducing sugars at elevated temperatures. acs.orgkstudy.com While the general mechanisms are understood, the specific pathways leading to a highly substituted pyrazine like this one are intricate and require further elucidation.
The most accepted mechanism involves the condensation of two α-aminocarbonyl molecules, which are typically formed from the Strecker degradation of amino acids. acs.org The structure of the final pyrazine is determined by the side chains of the amino acid precursors. For example, serine and threonine have been shown to produce pyrazine, methylpyrazine, and ethylpyrazine derivatives. acs.org
Future research should focus on model systems to pinpoint the exact precursors and intermediates leading to this compound. This involves reacting specific amino acids (those that can provide ethyl and methyl groups, such as alanine, threonine, and aminobutyric acid) with various reducing sugars. By using isotope-labeled precursors, researchers can trace the atoms from the starting materials to the final pyrazine product, thereby mapping the reaction network. Understanding the influence of reaction conditions—such as pH, temperature, and water activity—on the yield and formation of this specific pyrazine is another critical research avenue. nih.gov
Exploration of Undiscovered Biological Functions
Beyond its role as a flavor compound, the broader biological activities of this compound remain largely unexplored. Research into other alkylpyrazines and related heterocyclic compounds suggests a wealth of potential functions that merit investigation. nih.govmdpi.com
Pyrazine derivatives have been reported to exhibit a wide spectrum of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects. nih.govmdpi.comresearchgate.net For example, pyrazines produced by the endophyte Pseudomonas putida have shown antifungal properties. mdpi.com A significant future direction is to systematically screen this compound against a panel of pathogenic bacteria and fungi to determine its potential as a natural preservative. nih.govoup.com
Furthermore, some pyrazinones, which share the core heterocyclic structure, act as signaling molecules in bacteria, regulating processes like virulence and biofilm formation in pathogens such as Vibrio cholerae and Staphylococcus aureus. acs.orgacs.org This opens up the tantalizing possibility that this compound could function as a quorum sensing modulator or an inter-species signaling molecule in complex microbial environments, such as the gut microbiome or soil ecosystems. Investigating these potential roles could reveal novel applications in medicine and agriculture.
Table 3: Potential Biological Functions for Future Investigation
| Potential Function | Rationale based on Related Compounds | Research Approach |
|---|---|---|
| Antimicrobial/Antifungal | Various alkylpyrazines show activity against bacteria and fungi. mdpi.comoup.com | Minimum Inhibitory Concentration (MIC) assays against food spoilage organisms and human pathogens. |
| Quorum Sensing Modulation | Pyrazinones regulate virulence and biofilm formation in pathogenic bacteria. acs.orgacs.org | Reporter strain assays to screen for interference with bacterial communication systems. |
| Anti-inflammatory Activity | Pyrazine derivatives have shown anti-inflammatory effects in various studies. nih.govnih.gov | In vitro assays using immune cells (e.g., macrophages) to measure inhibition of inflammatory markers. |
| Neuro-active Effects | Inhalation of some Maillard reaction products, including pyrazines, has been shown to affect autonomic and central nervous system activity. researchgate.net | Animal behavior models and electrophysiological studies to assess effects on mood and neural activity. |
Q & A
Q. What are the common synthetic routes for 2,6-Diethyl-3,5-dimethylpyrazine, and how can reaction conditions be optimized to favor specific isomer formation?
- Methodological Answer : A widely used method involves condensing 1,2-diaminopropane with 2,3-pentanedione under controlled conditions. This reaction produces two isomeric intermediates (2-ethyl-3,5-dimethyl-5,6-dihydropyrazine and 2-ethyl-3,6-dimethyl-5,6-dihydropyrazine), which are subsequently dehydrogenated to yield the final pyrazine derivatives . Optimization of reaction temperature (typically 80–120°C) and solvent polarity (e.g., ethanol or toluene) can influence isomer selectivity. For example, polar solvents may stabilize intermediates with higher dipole moments, favoring the 3,5-isomer. Post-synthesis purification via fractional distillation or preparative HPLC is critical for isolating the desired isomer .
Q. Table 1: Comparison of Synthesis Parameters
| Precursors | Solvent | Temperature (°C) | Isomer Ratio (3,5:3,6) |
|---|---|---|---|
| 1,2-Diaminopropane + 2,3-pentanedione | Ethanol | 100 | 1.5:1 |
| 1,2-Diaminopropane + 2,3-pentanedione | Toluene | 120 | 1:1.2 |
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound, and how do data interpretation methods differ between NMR and mass spectrometry?
- Methodological Answer :
- NMR : H NMR is critical for identifying alkyl substituents. The ethyl groups (δ 1.2–1.4 ppm for CH, δ 2.5–2.7 ppm for CH) and methyl groups (δ 2.1–2.3 ppm) exhibit distinct splitting patterns due to coupling with adjacent pyrazine ring protons. C NMR resolves quaternary carbons (e.g., pyrazine ring carbons at δ 145–155 ppm) .
- Mass Spectrometry : Electron ionization (EI-MS) fragments the molecule via loss of ethyl (m/z 27) or methyl (m/z 15) groups. Key fragments include m/z 122 (M-CH) and m/z 108 (M-CH) . Differentiation between isomers requires analyzing fragmentation patterns; for example, the 3,5-isomer may show a distinct base peak compared to the 3,6-isomer due to steric effects .
Advanced Research Questions
Q. How can isotopic labeling (e.g., 15^{15}15N, 2^{2}2H) be utilized to investigate the reaction mechanisms and metabolic pathways of this compound in environmental or biological systems?
- Methodological Answer : Isotopic labeling enables tracking of nitrogen and hydrogen atoms during synthesis or degradation. For mechanistic studies:
- N-labeled 1,2-diaminopropane can be used to trace nitrogen incorporation into the pyrazine ring. Isotope-ratio mass spectrometry (IRMS) quantifies N/N ratios, revealing whether nitrogen originates from the diamine or other sources .
- H labeling at ethyl or methyl positions helps study metabolic pathways. For example, in microbial degradation, gas chromatography coupled with isotope-ratio monitoring (GC-IRMS) can detect deuterium retention in metabolites, identifying enzymatic cleavage sites .
Q. What computational methods, such as the MCTDH approach, are employed to model the electronic excitation dynamics of pyrazine derivatives, and how do these models account for vibrational mode couplings?
- Methodological Answer : The multiconfiguration time-dependent Hartree (MCTDH) method simulates nuclear motion across all 24 vibrational modes of pyrazine derivatives. Key steps include:
- Constructing a 24-mode Hamiltonian incorporating S and S potential energy surfaces (PESs) with non-adiabatic couplings.
- Assigning symmetry-adapted initial conditions (e.g., D symmetry for pyrazine) to reduce computational complexity .
- Analyzing vibronic couplings between "active" modes (e.g., ring deformation at 600–800 cm) and "bath" modes (e.g., C-H stretching). The calculated S absorption spectrum matches experimental data when all modes are included .
Q. In electrocatalytic applications, how does the introduction of electron-withdrawing groups on this compound influence its catalytic activity for oxygen reduction, and what experimental techniques validate these effects?
- Methodological Answer :
- Modification Strategy : Substituents like nitro (-NO) or cyano (-CN) groups increase the pyrazine's electrophilicity, enhancing its ability to stabilize oxygen reduction intermediates (e.g., OOH). Cyclic voltammetry (CV) in alkaline electrolyte shows a 70-fold increase in turnover frequency (TOF) for nitro-substituted derivatives compared to the parent compound .
- Validation Techniques :
- X-ray absorption spectroscopy (XAS) : Probes changes in the pyrazine ring’s electronic structure upon substitution.
- Rotating ring-disk electrode (RRDE) : Quantifies peroxide yield during oxygen reduction, confirming mechanistic shifts from 4-electron to 2-electron pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
